Protoporphyrinogen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Heme Biosynthesis Pathway

Protoporphyrinogen is a crucial intermediate in the heme biosynthesis pathway, responsible for the production of heme, a vital molecule in oxygen transport (hemoglobin) and cellular respiration (cytochromes). Studying protoporphyrinogen allows researchers to:

- Investigate the regulation and control mechanisms of heme biosynthesis.

- Understand genetic diseases affecting heme production, such as erythropoietic protoporphyria.

- Develop new therapeutic strategies for diseases linked to heme deficiency.

[^1] Konings, A. W. T. (1988). Heme synthesis in mammals. The Physiologist, 31(18), 1-5. [^2] Sidoroff, I., & Puy, H. (2018). Erythropoietic protoporphyria. Orphanet Journal of Rare Diseases, 13(1), 16.

Studying Photosynthesis

Plants utilize a similar pathway to synthesize chlorophyll, another essential molecule containing a porphyrin ring structure. Research on protoporphyrinogen helps scientists understand the interplay between heme and chlorophyll biosynthesis, particularly in:

- Elucidating the regulation of these interconnected pathways in response to light and environmental cues.

- Developing strategies to improve plant growth and photosynthetic efficiency.

- Investigating the impact of herbicides that target protoporphyrinogen oxidase, an enzyme in the pathway.

[^3] Parry, M. A., & Beale, S. I. (2002. Photosynthetic cyclic electron flow: cyclic electron flow around PSI can be detected in leaves. The Plant Journal, 31(6), 601-612. [^4] Puzyn, T., & Zaborskaya, N. (2015). Regulation of tetrapyrrole biosynthesis in green algae. Acta Biochimica Polonica, 62(2), 243-251. [^5] Brain, K. R., Valverde-García, A. P., & Burgos-Hernández, J. (2020). Mode of action of protoporphyrinogen IX oxidase-inhibiting herbicides. Pest Management Science, 76(3), 692-704.

Cellular and Molecular Biology Applications

Protoporphyrinogen's unique properties also make it valuable for research in other areas:

- Cellular signaling: Studies investigate how protoporphyrinogen accumulation can trigger cell death pathways or activate signaling cascades.

- Fluorescence microscopy: Protoporphyrinogen's intrinsic fluorescence allows researchers to visualize and track cellular processes involving heme biosynthesis.

- Drug discovery: Protoporphyrinogen can be used to screen for drugs that target specific enzymes in the heme biosynthesis pathway.

Protoporphyrinogen IX is an organic compound that plays a crucial role in the biosynthesis of porphyrins, which are essential for biological functions such as oxygen transport and photosynthesis. It is a precursor to protoporphyrin IX, the first colored tetrapyrrole in the heme biosynthetic pathway. Structurally, protoporphyrinogen IX contains a non-aromatic hexahydroporphine core, which is later oxidized to form the aromatic porphine core of protoporphyrin IX. This compound is colorless and is produced mainly in the mitochondria of cells through specific enzymatic reactions .

The conversion of protoporphyrinogen IX to protoporphyrin IX is catalyzed by the enzyme protoporphyrinogen oxidase. This reaction involves a six-electron oxidation process where protoporphyrinogen IX loses hydrogen atoms, leading to the formation of double bonds and the characteristic aromatic structure of protoporphyrin IX. The reaction can be summarized as follows:

In addition to this primary reaction, protoporphyrinogen IX also participates in various metabolic pathways involving heme synthesis and degradation .

Protoporphyrinogen IX is vital for several biological processes, primarily as a precursor in the synthesis of heme, chlorophyll, and cobalamin (vitamin B12). Heme is essential for oxygen transport in hemoglobin, while chlorophyll plays a critical role in photosynthesis by capturing light energy. The conversion of protoporphyrinogen IX into protoporphyrin IX marks a significant step in these biosynthetic pathways .

Research indicates that protoporphyrinogen IX interacts with various enzymes and metal ions during its metabolic processes. For instance, it acts as a substrate for ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme. Additionally, studies have shown that certain inhibitors can affect its conversion to protoporphyrin IX, impacting heme synthesis pathways .

Several compounds share structural or functional similarities with protoporphyrinogen IX:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| Protoporphyrin IX | Aromatic Porphyrin | Precursor to heme; involved in oxygen transport | First colored tetrapyrrole; essential for hemoglobin |

| Coproporphyrinogen III | Porphyrinogen | Precursor in heme synthesis | Contains propionic acid groups; colorless |

| Uroporphyrinogen III | Porphyrinogen | Precursor for coproporphyrins | Different arrangement of substituents on pyrrole rings |

| Mesoporphyrin IX | Aromatic Porphyrin | Used in material science | More stable than protoporphyrin IX |

| Zinc Protoporphyrin IX | Metalloporphyrin | Inhibitor of heme oxygenase | Forms naturally during iron deficiency |

Protoporphyrinogen IX is unique due to its specific role as a precursor in the biosynthesis of vital biomolecules and its non-aromatic structure that transitions into an aromatic form during metabolic processes .

The discovery and characterization of protoporphyrinogen IX is intimately connected with the pioneering work of Hans Fischer, who fundamentally shaped modern understanding of porphyrin chemistry in the early twentieth century. Fischer's systematic investigation of blood pigments and porphyrin compounds began in 1915 when he studied one of Heinrich Günther's patients, Mr. Petry, who suffered from congenital erythropoietic porphyria. Through this clinical case study, Fischer gained significant insights into the chemistry of porphyrins and established foundational principles for understanding these complex tetrapyrrole compounds. Fischer's work led him to propose that uroporphyrins and coproporphyrins were structurally distinct from hematoporphyrins, subsequently suggesting that the "hemato" prefix be dropped from the nomenclature system.

The nomenclature system for protoporphyrin compounds originated from Fischer's systematic approach to classifying porphyrin derivatives. The term "protoporphyrin" derives from the Greek prefix "proto," meaning "first," which Fischer employed to designate the initial class of porphyrins he characterized from iron-deprived heme. In modern terminology, the "proto" designation specifically refers to porphyrin species bearing methyl, vinyl, and carboxyethyl or propionate side groups in characteristic arrangements. The Roman numeral "IX" in protoporphyrinogen IX indicates the specific arrangement of substituents around the tetrapyrrole ring, following Fischer's numbering system that recognized fifteen possible protoporphyrin analogs.

Fischer's systematic investigation revealed the fundamental structural relationships between different porphyrin compounds through reductive and oxidative cleavage studies. His work demonstrated that protoporphyrin IX contains four methyl groups, two vinyl groups, and two propionic acid groups arranged in the circular order methyl-vinyl, methyl-vinyl, methyl-propionate, propionate-methyl around the outer cycle. This specific arrangement corresponds to what Fischer designated as the "type IX" isomer, which proved to be the only naturally occurring protoporphyrin variant despite the theoretical possibility of fifteen different isomeric forms. The compound protoporphyrinogen IX represents the reduced, non-aromatic precursor to this critical protoporphyrin IX structure.

Position in Tetrapyrrole Biosynthetic Pathway

Protoporphyrinogen IX occupies a pivotal position as the penultimate intermediate in the common biosynthetic pathway leading to both heme and chlorophyll synthesis. The compound is synthesized from coproporphyrinogen III through the action of coproporphyrinogen oxidase, which catalyzes the conversion of two propionic acid groups to vinyl groups. This enzymatic transformation changes the substituent pattern from methyl-propionate, methyl-propionate, methyl-propionate, propionate-methyl in coproporphyrinogen III to methyl-vinyl, methyl-vinyl, methyl-propionate, propionate-methyl in protoporphyrinogen IX.

The subsequent step in the pathway involves the oxidation of protoporphyrinogen IX to protoporphyrin IX by protoporphyrinogen oxidase, which represents the first colored tetrapyrrole in the biosynthetic sequence. This enzyme catalyzes a remarkable six-electron oxidation reaction that converts the flexible, non-aromatic porphyrinogen ring system into the rigid, planar porphyrin macrocycle. The reaction requires molecular oxygen as an electron acceptor and produces three molecules of hydrogen peroxide as byproducts, representing one of the most complex single-enzyme oxidation reactions in biological systems.

| Biosynthetic Pathway Position | Substrate | Product | Enzyme | Electron Change |

|---|---|---|---|---|

| Sixth Step | Coproporphyrinogen III | Protoporphyrinogen IX | Coproporphyrinogen Oxidase | 2-electron oxidation |

| Seventh Step | Protoporphyrinogen IX | Protoporphyrin IX | Protoporphyrinogen Oxidase | 6-electron oxidation |

| Eighth Step | Protoporphyrin IX | Heme | Ferrochelatase | Iron insertion |

The compartmentalization of tetrapyrrole biosynthesis adds complexity to protoporphyrinogen IX metabolism, particularly in eukaryotic cells where both mitochondrial and plastid-localized pathways exist. In plant cells, two distinct protoporphyrinogen oxidase isoenzymes have been identified: a chloroplast-targeted enzyme designated protoporphyrinogen oxidase-1 and a mitochondria-targeted enzyme designated protoporphyrinogen oxidase-2. These isoenzymes share only 27.2 percent identical amino acid residues but perform the same biochemical function in their respective cellular compartments. The plastidal enzyme primarily serves chlorophyll biosynthesis, while the mitochondrial enzyme supports heme synthesis for cytochrome and other heme-containing proteins.

Evolutionary Significance in Biological Systems

The evolutionary significance of protoporphyrinogen IX and its associated enzymatic machinery extends far beyond simple biochemical function, representing key innovations that enabled the development of oxygenic photosynthesis and the subsequent transformation of Earth's atmosphere. Phylogenetic analysis of protoporphyrinogen oxidase sequences reveals that these enzymes originated in cyanobacteria and are distinctly separated from related coproporphyrinogen oxidase variants found in other bacterial lineages. This evolutionary pattern supports the hypothesis that protoporphyrin IX-dependent pathways evolved specifically to support chlorophyll biosynthesis in early photosynthetic organisms.

The appearance of protoporphyrinogen oxidase activity in cyanobacteria represents a critical evolutionary milestone because protoporphyrin IX serves as the immediate precursor for chlorophyll synthesis. Without efficient production of protoporphyrin IX through the protoporphyrinogen IX intermediate, oxygenic photosynthesis could not have evolved to its current form. Cyanobacteria are recognized as the first organisms capable of producing molecular oxygen through photosynthesis, and their metabolic innovations directly led to the Great Oxidation Event approximately 2.4 billion years ago. This atmospheric transformation fundamentally altered the composition of life forms on Earth and enabled the evolution of complex aerobic organisms.

Ancient molecular evidence for the evolutionary importance of protoporphyrinogen IX pathways comes from exceptionally well-preserved porphyrin compounds discovered in 1.1-billion-year-old marine black shales from the Taoudeni Basin in Mauritania. These fossil porphyrins represent the oldest intact chlorophyll derivatives ever discovered, extending the molecular fossil record by 600 million years beyond previous findings. Nitrogen isotopic analysis of these ancient porphyrins demonstrates that cyanobacteria dominated primary production in Mesoproterozoic oceans, with isotopic signatures indicating that protoporphyrin IX-dependent photosynthesis was already well-established by this time period.

The evolutionary transition between different tetrapyrrole biosynthetic pathways reveals the adaptive significance of protoporphyrinogen IX metabolism in various bacterial lineages. The coproporphyrin-dependent pathway found in gram-positive bacteria represents an evolutionary intermediate between the ancient siroheme-dependent pathway first discovered in Archaea and the protoporphyrin-dependent pathway characteristic of gram-negative bacteria and eukaryotes. This evolutionary sequence suggests that the development of efficient protoporphyrinogen IX production was a prerequisite for the evolution of more complex photosynthetic systems and ultimately for the colonization of aerobic environments.

| Evolutionary Lineage | Pathway Type | Key Enzyme | Evolutionary Significance |

|---|---|---|---|

| Archaea | Siroheme-dependent | Ancient oxidase variants | Primitive tetrapyrrole synthesis |

| Gram-positive bacteria | Coproporphyrin-dependent | Coproporphyrinogen oxidase | Intermediate evolutionary form |

| Cyanobacteria | Protoporphyrin-dependent | Protoporphyrinogen oxidase | Oxygenic photosynthesis origin |

| Eukaryotes | Protoporphyrin-dependent | Dual-localized oxidases | Complex cellular compartmentalization |

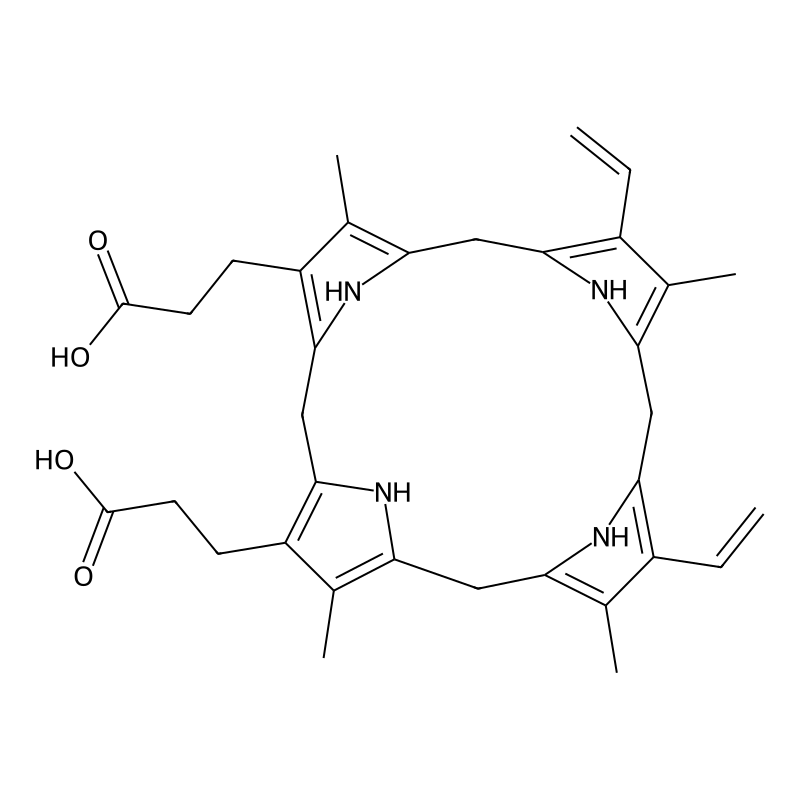

Protoporphyrinogen IX is an organic chemical compound with the molecular formula C34H40N4O4 and a molecular weight of 568.7058 g/mol [1] [2]. The compound represents a critical intermediate in the biosynthesis of heme and chlorophyll, serving as the penultimate precursor in these essential biological pathways [3]. Structurally, protoporphyrinogen IX consists of four pyrrole rings connected by methylene bridges (-CH2-) that form a macrocyclic tetrapyrrole structure [4] [5].

The structural arrangement of protoporphyrinogen IX includes specific side chains positioned around the tetrapyrrole core in a precise configuration. These substituents include two vinyl groups, two propionate (propionic acid) groups, and four methyl groups arranged in a specific pattern around the macrocycle [6]. The systematic name for protoporphyrinogen IX is 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid, reflecting its complex molecular structure [1] [7].

| Property | Value |

|---|---|

| Molecular Formula | C34H40N4O4 |

| Molecular Weight | 568.7058 g/mol |

| Chemical Structure | Four pyrrole rings connected by methylene bridges (-CH2-) |

| Side Chain Configuration | 2 vinyl groups, 2 propionate groups, 4 methyl groups |

Non-aromatic Hexahydroporphine Core Configuration

The core structure of protoporphyrinogen IX is characterized by a non-aromatic hexahydroporphine configuration [3] [8]. Unlike its oxidized successor protoporphyrin IX, which possesses a fully conjugated aromatic system, protoporphyrinogen IX features a reduced porphyrin core with six additional hydrogen atoms [9]. This hexahydroporphine core contains four pyrrole rings linked by methylene bridges (-CH2-) rather than the methine bridges (=CH-) found in aromatic porphyrins [6] [10].

The non-aromatic nature of protoporphyrinogen IX stems from the presence of these methylene bridges, which interrupt the continuous conjugation of the macrocyclic system [11]. Two of the nitrogen atoms in the pyrrole rings carry hydrogen atoms, while the methylene bridges connecting the pyrrole units each bear two hydrogen atoms, accounting for the "hexahydro" prefix in the hexahydroporphine designation [6] [12]. This reduced state of the macrocycle is responsible for the colorless nature of protoporphyrinogen IX, contrasting sharply with the deeply colored aromatic porphyrins [13].

The hexahydroporphine core of protoporphyrinogen IX represents a flexible structure compared to the rigid, planar configuration of aromatic porphyrins [14]. This flexibility allows the molecule to adopt various conformations, which has implications for its interaction with enzymes in the biosynthetic pathway, particularly protoporphyrinogen oxidase, which catalyzes its conversion to protoporphyrin IX [15].

Physical Properties and Stability Parameters

Protoporphyrinogen IX exists as a colorless solid under standard conditions, a physical characteristic directly related to its non-aromatic hexahydroporphine core structure [13] [16]. The compound has a calculated density of approximately 1.262 g/cm³, providing insight into its molecular packing in the solid state [5]. Thermal properties of protoporphyrinogen IX include a high boiling point of 871.1°C at 760 mmHg and a flash point of 480.6°C, indicating its thermal stability under extreme conditions [5] [17].

Despite its thermal stability, protoporphyrinogen IX exhibits notable chemical instability, particularly in the presence of oxygen [13]. The compound readily undergoes oxidation to form protoporphyrin IX through the removal of six hydrogen atoms, a reaction catalyzed in biological systems by the enzyme protoporphyrinogen oxidase [18]. This inherent instability presents challenges for the isolation and study of protoporphyrinogen IX in its pure form outside of controlled laboratory conditions [19].

Solubility parameters for protoporphyrinogen IX indicate poor solubility in water but improved solubility in organic solvents [20]. This solubility profile is consistent with the presence of both hydrophilic carboxylic acid groups and hydrophobic regions within the molecule [21]. The compound's stability is also affected by environmental factors such as light exposure, with increased degradation observed under illuminated conditions [16] [22].

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Colorless |

| Density | 1.262 g/cm³ |

| Boiling Point | 871.1°C at 760 mmHg |

| Flash Point | 480.6°C |

| Stability | Unstable (readily oxidizes to protoporphyrin IX) |

| Solubility | Low water solubility, better solubility in organic solvents |

Spectroscopic Characteristics

The spectroscopic profile of protoporphyrinogen IX is distinctly different from its oxidized counterpart, protoporphyrin IX, due to the fundamental differences in their electronic structures [13] [23]. As a non-aromatic compound lacking an extended conjugated π-electron system, protoporphyrinogen IX does not exhibit significant absorption in the visible region of the electromagnetic spectrum [16]. This absence of visible light absorption explains the colorless appearance of the compound, in stark contrast to the deeply colored protoporphyrin IX [13] [24].

Fluorescence spectroscopy reveals that protoporphyrinogen IX is non-fluorescent, again due to the absence of an extended conjugated system [16] [25]. This property has been exploited in the development of continuous fluorimetric assays for protoporphyrinogen oxidase activity, where the conversion of non-fluorescent protoporphyrinogen IX to fluorescent protoporphyrin IX can be monitored in real-time [16] [26].

Infrared spectroscopy of protoporphyrinogen IX shows characteristic absorption bands corresponding to the functional groups present in the molecule, including carboxylic acid stretching vibrations from the propionate side chains and C-H stretching from the methylene bridges and methyl groups [27]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, with distinctive signals for the pyrrole rings, methylene bridges, and various side chains [28].

| Property | Value |

|---|---|

| Absorption | No significant absorption in visible region |

| Fluorescence | Non-fluorescent |

| Spectroscopic Nature | Colorless compound due to non-aromatic structure |

Comparative Analysis with Other Porphyrinogens

Protoporphyrinogen IX belongs to a family of porphyrinogen compounds that serve as intermediates in the biosynthesis of tetrapyrrole molecules such as heme and chlorophyll [29]. A comparative analysis with other porphyrinogens, particularly uroporphyrinogen III and coproporphyrinogen III, reveals important structural and functional relationships within this class of compounds.

All three porphyrinogens—protoporphyrinogen IX, uroporphyrinogen III, and coproporphyrinogen III—share the common hexahydroporphine core structure, characterized by four pyrrole rings connected by methylene bridges and a non-aromatic configuration [6] [30]. However, they differ significantly in their side chain compositions, which reflect their sequential positions in the biosynthetic pathway [28] [31].

Uroporphyrinogen III, an earlier intermediate in the pathway, contains four acetate groups and four propionate groups as side chains [28]. Coproporphyrinogen III, which precedes protoporphyrinogen IX in the pathway, features four propionate groups and four methyl groups [29]. Protoporphyrinogen IX, representing a later stage in the biosynthesis, has two vinyl groups, two propionate groups, and four methyl groups [6]. These structural differences are the result of enzymatic modifications that occur during the biosynthetic process [32].

The stability of these porphyrinogens varies, with protoporphyrinogen IX being the least stable due to its propensity for oxidation to protoporphyrin IX [13] [33]. Uroporphyrinogen III exhibits greater stability, while coproporphyrinogen III demonstrates intermediate stability [34]. These stability differences correlate with their positions in the biosynthetic pathway, with later intermediates generally showing increased reactivity [35].

Spectroscopically, all three porphyrinogens are colorless and non-fluorescent due to their non-aromatic nature [13] [36]. However, their enzymatic oxidation products—uroporphyrin III, coproporphyrin III, and protoporphyrin IX—are all colored and fluorescent, reflecting the establishment of extended conjugation in these molecules [37].

| Property | Protoporphyrinogen IX | Uroporphyrinogen III | Coproporphyrinogen III |

|---|---|---|---|

| Core Structure | Hexahydroporphine | Hexahydroporphine | Hexahydroporphine |

| Aromaticity | Non-aromatic | Non-aromatic | Non-aromatic |

| Side Chains | 2 vinyl groups, 2 propionate groups, 4 methyl groups | 4 acetate groups, 4 propionate groups | 4 propionate groups, 4 methyl groups |

| Position in Biosynthetic Pathway | Penultimate intermediate in heme synthesis | Earlier intermediate | Precedes protoporphyrinogen IX |

| Stability | Readily oxidizes to protoporphyrin IX | More stable than protoporphyrinogen IX | Intermediate stability |